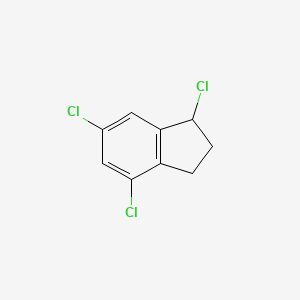

1,4,6-trichloro-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

1,4,6-trichloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOQWLZEVHEWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Reagents and Conditions

The chlorination of 2,3-dihydro-1H-indene to yield trichlorinated derivatives typically employs reagents such as:

- Chlorine gas (Cl₂)

- N-chlorosuccinimide (NCS)

- Benzyltrimethylazanium tribromide (a brominating agent that can be adapted for chlorination under certain conditions)

- Zinc dibromide or related Lewis acids as catalysts

Reaction conditions are critical to achieve selective chlorination at the 1,4,6-positions without over-chlorination or degradation of the indene ring.

Stepwise Synthesis from Substituted Indanones

A more controlled approach involves starting from substituted indanones, such as 5-methoxy-1-indanone, followed by functional group transformations and chlorination steps.

Synthetic Sequence

- Oxidation of 2,3-dihydro-5-methoxy-1H-indene to 5-methoxy-1-indanone using chromic anhydride in glacial acetic acid.

- Cyanohydrin formation with trimethylsilylcyanide catalyzed by Lewis acids (e.g., boron trifluoride etherate, zinc iodide, aluminum trichloride).

- Esterification and protection steps.

- Introduction of chloro substituents via electrophilic chlorination or halogen exchange reactions.

This multi-step process allows for purification at each stage, improving overall yield and purity of the final chlorinated indene derivative.

Purification and Yield Optimization

Purification typically involves:

- Liquid-liquid extraction with toluene and aqueous sodium chloride solutions.

- Washing with hydrochloric acid and ammonium hydroxide to remove impurities.

- Drying and concentration under vacuum.

Reported yields for intermediate compounds in related indene syntheses reach up to 79% after purification steps, indicating efficient process control is achievable.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct chlorination | 2,3-dihydro-1H-indene | Cl₂, NCS, benzyltrimethylazanium tribromide, zinc dibromide | Mild temperatures (20°C), 4 h | Simple, fewer steps | Selectivity challenges |

| Stepwise synthesis | 5-methoxy-1-indanone | Chromic anhydride, trimethylsilylcyanide, Lewis acids, chlorinating agents | 70-120°C (cyanohydrin formation), various | Higher purity, better yield control | Multi-step, longer process |

Research Findings and Notes

- The use of Lewis acid catalysts such as aluminum trichloride and boron trifluoride etherate has been shown to facilitate cyanohydrin formation and subsequent transformations crucial for preparing functionalized indene derivatives.

- Controlled chlorination in acetic acid medium at ambient temperature with zinc dibromide as a catalyst provides a mild environment to introduce chlorine atoms selectively without extensive ring degradation.

- Purification by sequential aqueous and organic phase extractions ensures removal of side products and unreacted starting materials, critical for obtaining high-purity 1,4,6-trichloro-2,3-dihydro-1H-indene.

- Experimental yields and purity are often confirmed by thin-layer chromatography and spectroscopic methods, although specific data for the final compound are limited in open literature.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trichloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or the formation of reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or other nucleophiles are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides or other oxidized products .

Scientific Research Applications

Pharmaceutical Applications

1,4,6-trichloro-2,3-dihydro-1H-indene has garnered attention for its potential in cancer therapy. Research indicates that compounds related to this structure can induce apoptosis in cancer cells that overexpress Inhibitor of Apoptosis Proteins (IAPs). This mechanism is particularly relevant for treating various cancers that typically resist apoptosis, including colorectal and breast cancers. The compound's ability to sensitize cells to apoptotic signals offers a promising avenue for developing novel anticancer therapies .

Table 1: Cancer Types Targeted by this compound Derivatives

| Cancer Type | Mechanism of Action |

|---|---|

| Neuroblastoma | Induces apoptosis in resistant cells |

| Colorectal Carcinoma | Sensitizes cells to apoptotic signals |

| Breast Carcinoma | Targets overexpressed IAP proteins |

| Non-Small Cell Lung Cancer | Induces cell death in resistant tumors |

| Glioblastoma | Promotes apoptosis in aggressive tumors |

Material Science Applications

The compound also shows promise in material science, particularly in the development of organic photovoltaic materials. Its derivatives are being explored as terminal acceptor units in non-fullerene organic solar cells. These materials exhibit favorable optical and electronic properties, making them suitable for high-efficiency solar energy conversion .

Table 2: Optical and Electronic Properties of this compound Derivatives

| Property | Value | Application Area |

|---|---|---|

| Absorption Spectrum | UV-Vis range | Photovoltaics |

| Charge Mobility | High | Organic Electronics |

| Thermal Stability | Moderate | Material Fabrication |

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block for creating complex molecular architectures. Its reactivity allows it to participate in various chemical transformations such as Friedel-Crafts reactions and hydroarylation processes. These reactions can yield novel indene derivatives with tailored properties for specific applications .

Case Study: Synthesis of Novel Indenes

A study demonstrated the use of 5,5,5-trichloropent-3-en-2-one as a precursor for synthesizing 1-trichloromethylindenes through reactions with arenes under Brønsted superacid conditions. This method highlights the compound's utility in generating new indene derivatives with potential applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1,4,6-trichloro-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives

Core Structure : Derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene (e.g., compounds 12a–12x ) are prominent in anticancer research. These compounds are synthesized via multi-step reactions (yields: 5.1–28.1%) and feature substitutions on the B-ring (e.g., indole, benzofuran) .

Key Findings :

- Antiproliferative Activity : Compounds 12d (4-hydroxy-3-methoxyphenyl) and 12q (2,3-dihydrobenzofuran-5-yl) showed inhibition rates of 78.82% and 83.61% , respectively, at 0.1 mM against cancer cell lines .

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) on the B-ring enhance activity, while electron-withdrawing groups (e.g., trifluoromethyl in 12p ) reduce potency . Modifications to the core structure (e.g., carbonyl or oxygen insertions in 15c/d ) drastically diminish activity, underscoring the importance of the dihydroindene scaffold .

Comparison with 1,4,6-Trichloro Derivative :

- The trichloro derivative lacks methoxy groups, which are critical for tubulin inhibition in trimethoxy analogs. Its electron-withdrawing Cl substituents may reduce bioactivity in similar anticancer assays, though direct comparisons are absent in the literature.

Diaporindenes A–D (2,3-Dihydro-1H-indene Isomers)

Core Structure : Diaporindenes A–D (compounds 39–42 ) are fungal metabolites combining a 2,3-dihydro-1H-indene ring with a 1,4-benzodioxan moiety .

Key Findings :

- Anti-inflammatory Activity: These compounds inhibit nitric oxide (NO) production in RAW 264.7 cells with IC₅₀ = 4.2–9.0 μM, attributed to their hybrid benzodioxan-dihydroindene structure .

Comparison with 1,4,6-Trichloro Derivative :

- The absence of a benzodioxan ring in the trichloro compound likely precludes similar anti-inflammatory effects. Chlorine substituents may instead confer distinct reactivity or lipophilicity.

2,3-Dihydro-1H-indene Derivatives in Tuberculosis Research

Core Structure : Compounds 7–13 incorporate a 4-linked 2,3-dihydro-1H-indene unit paired with lipophilic substituents .

Key Findings :

Comparison with 1,4,6-Trichloro Derivative :

- However, specific data are lacking.

δ-Opioid Receptor Ligands

Core Structure : Compound 4 contains a 2,3-dihydro-1H-indene nucleus (Indn) and exhibits 137-fold lower δ-opioid agonist activity compared to reference compounds but retains μ-opioid activity .

Comparison with 1,4,6-Trichloro Derivative :

- Chlorine substituents may sterically hinder receptor binding, further reducing δ-selectivity.

Biological Activity

1,4,6-Trichloro-2,3-dihydro-1H-indene is a chlorinated organic compound derived from indene, belonging to the class of chloroindenes. Its unique chlorination pattern imparts distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, toxicity profiles, and applications in various fields.

- Chemical Formula : C₁₁H₈Cl₃

- CAS Number : 1188146-20-4

- Molecular Weight : 245.5 g/mol

The biological activity of this compound is primarily attributed to its interactions with biological molecules. Similar compounds have been shown to affect various biochemical pathways:

- Interaction with Enzymes : Chlorinated indenes can inhibit or activate specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses .

- Cell Membrane Penetration : The chlorinated structure enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets .

Toxicological Profile

This compound exhibits significant toxicity:

- Acute Toxicity (Oral and Dermal) : Classified as Category 3 for both oral (H301) and dermal (H311) exposure .

- Environmental Impact : The compound has been detected in various environmental samples, indicating its persistence and potential bioaccumulation .

Biological Studies

Research has explored the following aspects:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against specific bacterial strains.

- Cytotoxic Effects : In vitro studies indicate cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapy .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, the compound was tested on human breast cancer cells (MCF-7). The results indicated that treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 24 hours.

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | >50 | Significant growth reduction |

| Antimicrobial | Escherichia coli | >50 | Significant growth reduction |

| Cytotoxicity | MCF-7 Cells | 100 | 70% reduction in viability |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,4,6-trichloro-2,3-dihydro-1H-indene in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Conduct reactions involving volatile intermediates (e.g., ozonolysis byproducts) in a fume hood or glovebox to mitigate inhalation risks .

- Segregate chemical waste into halogenated and non-halogenated containers for professional disposal, as improper handling may release persistent environmental contaminants .

Q. How can researchers optimize the synthesis of this compound using iron-catalyzed cross-coupling?

- Methodological Answer :

- Adapt protocols from analogous dihydroindene syntheses: Use non-activated secondary alkyl halides (e.g., 2-iodo-2,3-dihydro-1H-indene) with Grignard reagents in tetrahydrofuran (THF) under nitrogen .

- Optimize catalyst loading (e.g., FeCl₃ at 5–10 mol%) and reaction temperature (25–60°C) to balance yield and selectivity .

- Purify crude products via flash chromatography with hexane/ethyl acetate gradients (e.g., 100:1 ratio) to isolate target compounds .

Q. Which spectroscopic techniques are most effective for characterizing halogenated dihydroindenes?

- Methodological Answer :

- ¹H/¹³C NMR : Assign substituent positions using coupling patterns (e.g., δ 3.20–3.12 ppm for dihydroindene protons) and chlorine-induced deshielding effects .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., planar vs. puckered dihydroindene rings) by analyzing single-crystal structures .

- HRMS (ESI) : Confirm molecular formulas via exact mass matching (e.g., [M+Ag]+ adducts for enhanced ionization) .

Advanced Research Questions

Q. How do computational methods elucidate the electronic effects of chlorine substituents in this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density distributions, focusing on chlorine’s inductive effects on ring aromaticity .

- Calculate XLogP3 values to predict hydrophobicity trends (e.g., XLogP = 3.9 for similar polychlorinated indenes) and correlate with experimental partition coefficients .

- Simulate molecular electrostatic potentials (MEPs) to identify reactive sites for electrophilic/nucleophilic attacks .

Q. What strategies resolve contradictions in thermodynamic stability data for polychlorinated indene derivatives?

- Methodological Answer :

- Conduct differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition temperatures and compare with literature values .

- Replicate stability studies under controlled humidity and oxygen levels to isolate degradation pathways (e.g., hydrolytic vs. oxidative) .

- Validate computational predictions (e.g., bond dissociation energies) against experimental thermogravimetric analysis (TGA) data .

Q. How do steric effects influence the reactivity of polychlorinated dihydroindenes in radical-mediated transformations?

- Methodological Answer :

- Design steric maps using crystallographic data to quantify substituent crowding (e.g., Cl···Cl van der Waals clashes in 1,4,6-trichloro derivatives) .

- Compare reaction rates of 1,4,6-trichloroindene with less-hindered analogs (e.g., 5,6-difluoroindanone) in radical addition/cyclization assays .

- Use EPR spectroscopy to monitor radical intermediate lifetimes, correlating steric bulk with stabilization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.